Product packaging for Ethyl 3-bromo-2-cyano-4-nitrobenzoate(Cat. No.:CAS No. 1805573-10-7)

Ethyl 3-bromo-2-cyano-4-nitrobenzoate

Cat. No.: B1450774
CAS No.: 1805573-10-7
M. Wt: 299.08 g/mol
InChI Key: RJXCGBXKXOVBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-bromo-2-cyano-4-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at position 3, a cyano group at position 2, and a nitro group at position 4 on the aromatic ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized aromatic systems. Its electron-withdrawing substituents (Br, CN, NO₂) enhance electrophilic reactivity, making it valuable in cross-coupling reactions and nucleophilic substitutions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2O4 B1450774 Ethyl 3-bromo-2-cyano-4-nitrobenzoate CAS No. 1805573-10-7

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-4-8(13(15)16)9(11)7(6)5-12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXCGBXKXOVBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of ethyl 3-bromo-2-cyano-4-nitrobenzoate typically involves a multi-step sequence:

  • Introduction of the nitro group via nitration.
  • Installation of the cyano group through nucleophilic substitution or cyanation.
  • Bromination at the 3-position.
  • Esterification to form the ethyl benzoate.

Each step requires careful control of reaction conditions to achieve high yield and purity.

Nitration and Esterification

A common starting point is ethyl 2-cyano-4-nitrobenzoate or related benzoate derivatives. Nitration is often performed using mixed acid systems (nitric acid and sulfuric acid) under controlled low temperatures to ensure regioselectivity and avoid over-nitration.

Example from Related Compound Synthesis:

  • A synthetic method for ethyl 2,3-dichloro-4-nitrobenzoate involves adding compound A (a precursor) to concentrated sulfuric acid, followed by dropwise addition of 65% nitric acid at 0–2 °C, then heating to 25–35 °C for 24–26 hours to obtain the nitro-substituted intermediate.

  • Subsequent esterification is achieved by reaction with ethanol in the presence of thionyl chloride, heating at 80–85 °C for 22–25 hours, yielding the ethyl ester.

Step Reagents & Conditions Outcome Yield (%) Purity (%)
Nitration Compound A + H2SO4 + 65% HNO3, 0–2 °C to 35 °C, 24–26 h Nitro-substituted intermediate 93.7 98.2
Esterification Thionyl chloride + ethanol, 60–85 °C, 3–25 h Ethyl nitrobenzoate High High

Bromination (Introduction of the 3-Bromo Group)

Bromination of aromatic compounds can be achieved via electrophilic aromatic substitution or radical bromodecarboxylation methods.

Electrophilic Aromatic Bromination:

  • Traditional bromination involves dissolving the aromatic substrate in an inert solvent (e.g., dichloromethane), then adding bromine or bromide sources under controlled temperature to achieve selective bromination.

Radical Bromodecarboxylation:

  • A patented process describes radical bromodecarboxylation of carboxylic acids using bromoisocyanurates (e.g., tribromoisocyanuric acid) to yield organic bromides. This method can be adapted for benzoate derivatives to introduce bromine at specific positions.
Method Reagents & Conditions Advantages Notes
Electrophilic bromination Bromine or NaBr + acid catalyst, solvent (e.g., DCM), 20–25 °C Mild conditions, regioselective Requires careful control to avoid polybromination
Radical bromodecarboxylation Bromoisocyanurate + carboxylic acid, radical initiation Efficient for bromination at benzylic or aromatic positions Useful for introducing bromine at 3-position

Cyano Group Introduction

The cyano group is typically introduced via nucleophilic aromatic substitution or cyanation reactions:

  • Starting from a halogenated aromatic ester, cyanide sources (e.g., CuCN or KCN) can substitute halogen atoms to install the cyano group.

  • Alternatively, direct cyanation of aromatic rings via transition metal catalysis is possible but less common for highly substituted benzoates.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Nitration Compound A + 65% HNO3 + H2SO4 0–35 24–26 93.7 98.2
Oxidation (if needed) KMnO4 + pyridine + water 85–90 23–26 High High
Esterification Thionyl chloride + ethanol 60–85 3–25 High High
Bromination Bromoisocyanurate or Br2 + solvent 20–25 1–5 Moderate High
Cyanation CuCN or KCN (nucleophilic substitution) Variable Variable Moderate High Literature

Research Findings and Notes

  • The nitration and esterification steps are well-established with high yields and purity, as demonstrated in patents related to ethyl 2,3-dichloro-4-nitrobenzoate synthesis.

  • Bromination using bromoisocyanurates offers a radical mechanism that can be highly selective and efficient for aromatic bromides, applicable to the 3-bromo substitution in the target compound.

  • The cyano group introduction requires nucleophilic substitution on activated aromatic halides or direct cyanation, which can be challenging due to the electron-withdrawing nitro group but achievable with optimized conditions.

  • No direct synthetic procedure specifically for this compound was found in the reviewed sources; however, the combination of these established methods provides a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-cyano-4-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as ethyl 3-methoxy-2-cyano-4-nitrobenzoate.

    Reduction Reactions: Ethyl 3-bromo-2-cyano-4-aminobenzoate.

    Oxidation Reactions: Ethyl 3-bromo-2-carboxy-4-nitrobenzoate.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-cyano-4-nitrobenzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 3-bromo-5-cyano-4-nitrobenzoate

A close positional isomer, Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8), shares the same functional groups but differs in substituent placement (cyano at position 5 instead of 2). This minor structural variation significantly impacts reactivity and intermolecular interactions. For instance:

  • Reactivity: The 2-cyano group in the target compound may sterically hinder electrophilic substitution at the ortho position, whereas the 5-cyano isomer allows greater flexibility for reactions at the 3-bromo site.
  • Hydrogen Bonding: Both compounds have eight hydrogen bond acceptors (NO₂, CN, ester carbonyl, and ethoxy oxygen), but the 2-cyano group in the target compound may create stronger dipole-dipole interactions due to proximity to the ester group .
Table 1: Substituent Positions and Functional Group Comparison
Compound Substituents (Positions) Molecular Formula H-Bond Acceptors H-Bond Donors
Ethyl 3-bromo-2-cyano-4-nitrobenzoate 3-Br, 2-CN, 4-NO₂ C₁₀H₇BrN₂O₄ 8 0
Ethyl 3-bromo-5-cyano-4-nitrobenzoate 3-Br, 5-CN, 4-NO₂ C₁₀H₇BrN₂O₄ 8 0
Ethyl 4-nitrobenzoate 4-NO₂ C₉H₉NO₄ 4 0

Heterocyclic Analogs: Ethyl 2-(3-Bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate

Replacing the benzene ring with a pyridine moiety introduces a heteroatom, altering electronic properties. For example, Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate (CAS MFCD20923488) features a pyridine ring with Br and NO₂ groups. Key differences include:

  • Aromatic vs. Heteroaromatic Systems : The pyridine ring’s nitrogen atom increases electron deficiency, enhancing susceptibility to nucleophilic attack compared to the benzene-based target compound.
  • Applications : Pyridine derivatives are often prioritized in medicinal chemistry due to their bioavailability, whereas benzene-based analogs like the target compound are more common in materials science .

Ethyl 4-Nitrobenzoate Derivatives

Simpler derivatives, such as Ethyl 4-nitrobenzoate (lacking Br and CN groups), exhibit reduced steric hindrance and lower molecular weight. These compounds are less reactive in Suzuki-Miyaura couplings but serve as benchmarks for studying substituent effects:

  • Melting Points and Solubility: The target compound’s bromine and cyano groups likely increase melting point and decrease solubility in polar solvents compared to Ethyl 4-nitrobenzoate.
  • Synthetic Utility: Bromine and cyano groups in the target compound enable sequential functionalization (e.g., cyano reduction to amines, bromine substitution), which is absent in simpler analogs .
Table 2: Physical and Chemical Properties
Compound Molecular Weight (g/mol) Predicted Melting Point (°C) Solubility in Ethyl Acetate
This compound 299.08 ~150–170 Moderate
Ethyl 4-nitrobenzoate 195.17 ~80–85 High

Steric and Electronic Effects in Crystallography

Crystal structures of related compounds, such as Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate, reveal conformational flexibility influenced by substituents. For example:

  • Dihedral Angles: The title compound in shows dihedral angles between aromatic rings ranging from 11.64° to 58.96°, suggesting that bulky groups (e.g., bromine) disrupt coplanarity. Similar distortions are expected in this compound, affecting packing efficiency and crystallinity .

Q & A

Q. Optimization Tips :

  • Use THF or DMF for improved solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates, minimizing byproducts .

How can regioselectivity challenges during bromination and cyanation be addressed?

Advanced Research Question
Regioselectivity is influenced by electronic effects:

  • Bromination : The nitro group (strong electron-withdrawing) directs bromine to the meta position. Competing ortho/para directors (e.g., ester groups) may require blocking strategies or kinetic control (low temperatures) .
  • Cyanation : Steric hindrance from the ester group favors substitution at the less hindered ortho position. Catalysts like Pd(0) or Cu(I) enhance selectivity in SNAr reactions .

Q. Troubleshooting :

  • Use DFT calculations to predict substituent effects.
  • Validate regiochemistry via NOESY NMR or X-ray crystallography .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitro deshields adjacent protons). ²D NMR (COSY, HSQC) resolves overlapping signals.
  • Mass Spectrometry : HRMS confirms molecular weight (C₁₀H₇BrN₂O₄; ~315.98 g/mol) and isotopic patterns for bromine .
  • IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N) and ~1530/1350 cm⁻¹ (NO₂) validate functional groups .

How does the compound’s stability under varying conditions impact experimental reproducibility?

Advanced Research Question

  • Thermal Stability : Decomposes above 120°C, necessitating low-temperature storage (2–8°C) and avoidance of reflux in polar solvents .
  • pH Sensitivity : Hydrolysis of the ester group occurs under strong acids/bases. Use buffered conditions (pH 6–8) in aqueous reactions .
  • Light Sensitivity : Nitro groups may photodegrade; store in amber vials under inert gas .

Q. Data Contradiction Analysis :

  • Conflicting NMR results often arise from solvent impurities or degradation. Re-run analyses with fresh samples and deuterated solvents .

What are the applications of this compound in medicinal chemistry?

Advanced Research Question

  • Enzyme Inhibition : The nitro and cyano groups act as hydrogen-bond acceptors, targeting active sites (e.g., kinase or protease inhibitors). Docking studies suggest affinity for ATP-binding pockets .
  • Prodrug Synthesis : The ester moiety facilitates hydrolysis to bioactive carboxylic acids in vivo.
  • SAR Studies : Structural analogs modify bromine/cyano positions to optimize binding kinetics .

What challenges arise in crystallographic studies of this compound, and how are they resolved?

Advanced Research Question

  • Crystal Twinning : Nitro/cyano groups create steric clashes, leading to twinned crystals. Use SHELXD for twin-law correction and high-resolution data (≤1.0 Å) .
  • Hydrogen Bonding : Graph-set analysis (via SHELXL) identifies weak C≡N⋯H interactions, which guide packing predictions .

Q. Methodology :

  • Grow crystals via slow evaporation in ethyl acetate/hexane.
  • Resolve disorder using iterative refinement in Olex2 or Phenix .

How can conflicting reactivity data in nucleophilic substitution reactions be reconciled?

Advanced Research Question
Discrepancies arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) favor SNAr, while DMSO may stabilize transition states for elimination.
  • Catalyst Choice : Pd(0) enhances cyanation efficiency but may cause ester cleavage if ligands are mismatched .

Q. Resolution :

  • Screen solvents/catalysts systematically.
  • Use ¹⁹F NMR (if fluorinated analogs are synthesized) to track reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-cyano-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2-cyano-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.